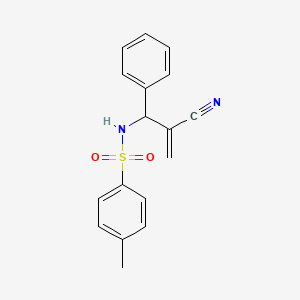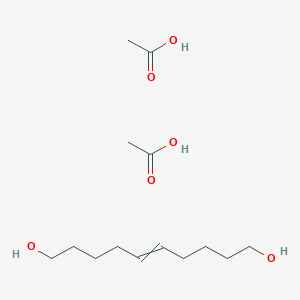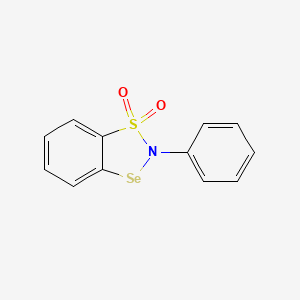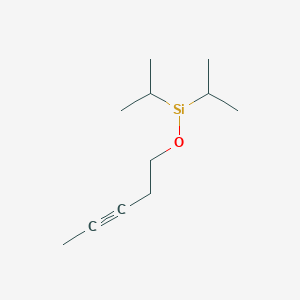
CID 12154365
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane is an organosilicon compound with the molecular formula C₁₁H₂₂OSi This compound is characterized by the presence of a pent-3-yn-1-yloxy group attached to a silicon atom, which is further bonded to two isopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane typically involves the reaction of pent-3-yn-1-ol with di(propan-2-yl)chlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
Pent-3-yn-1-ol+di(propan-2-yl)chlorosilaneEt3N[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane+HCl
Industrial Production Methods
Industrial production methods for [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the pent-3-yn-1-yloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Various substituted silanes depending on the nucleophile used.
Scientific Research Applications
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in bioconjugation and as a building block for bioactive molecules.
Medicine: Explored for its potential in drug delivery systems due to its ability to form stable siloxane bonds.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of [(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane involves its ability to form stable bonds with various substrates. The silicon atom can form strong bonds with oxygen, carbon, and other elements, making it a versatile compound in chemical synthesis. The alkyne group can participate in click chemistry reactions, providing a pathway for the formation of complex molecular architectures.
Comparison with Similar Compounds
Similar Compounds
- [(Pent-2-yn-1-yl)oxy]di(propan-2-yl)silane
- [(But-3-yn-1-yl)oxy]di(propan-2-yl)silane
- [(Hex-3-yn-1-yl)oxy]di(propan-2-yl)silane
Uniqueness
[(Pent-3-yn-1-yl)oxy]di(propan-2-yl)silane is unique due to the presence of the pent-3-yn-1-yloxy group, which imparts specific reactivity and properties. The alkyne group allows for participation in click chemistry, making it a valuable compound for the synthesis of complex molecules. Additionally, the isopropyl groups provide steric hindrance, influencing the compound’s reactivity and stability.
Properties
Molecular Formula |
C11H21OSi |
|---|---|
Molecular Weight |
197.37 g/mol |
InChI |
InChI=1S/C11H21OSi/c1-6-7-8-9-12-13(10(2)3)11(4)5/h10-11H,8-9H2,1-5H3 |
InChI Key |
GPUANQAHPSTEMT-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCO[Si](C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


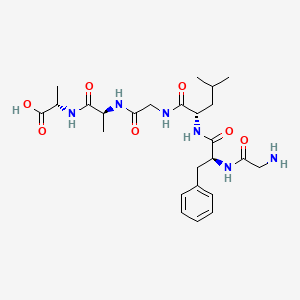
![5-[Difluoro(4-pentylcyclohexyl)methoxy]-1,2,3-trifluorobenzene](/img/structure/B14258682.png)

![N-{4-[(Pentan-3-yl)amino]phenyl}acetamide](/img/structure/B14258696.png)
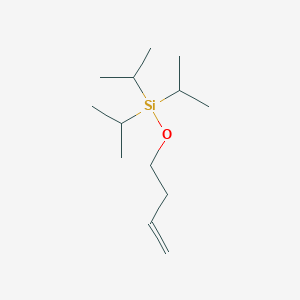
![Didodecyl 2-[(prop-2-en-1-yl)oxy]ethyl phosphate](/img/structure/B14258709.png)
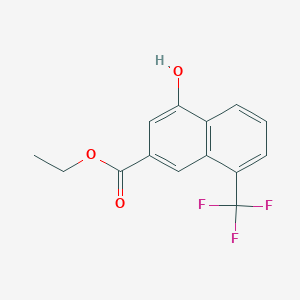

![6-[2-(4-phenylpiperazin-1-yl)ethyl]-1H-benzimidazole](/img/structure/B14258727.png)
![3,4,5-Tris[(methoxycarbonyl)oxy]benzoic acid](/img/structure/B14258751.png)
![Benzenamine, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14258752.png)
